Cas no 537702-22-0 (1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one)

1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 2H-Benzimidazol-2-one, 1-[(2,4-dichlorophenyl)methyl]-1,3-dihydro-
- 537702-22-0
- F1250-0180
- Z57369951
- YOCFOMXFRZFLTM-UHFFFAOYSA-N
- 3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one
- 1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one
- Benzoimidazol-2-one, 1-(2,4-dichlorobenzyl)-1,3-dihydro-
- 1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2(3H)-one
- Oprea1_568529
- AKOS001138289
- 1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
-
- Inchi: 1S/C14H10Cl2N2O/c15-10-6-5-9(11(16)7-10)8-18-13-4-2-1-3-12(13)17-14(18)19/h1-7H,8H2,(H,17,19)
- InChI Key: YOCFOMXFRZFLTM-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=CC=C(Cl)C=C2Cl)C2=CC=CC=C2N1
Computed Properties
- Exact Mass: 292.0170183g/mol
- Monoisotopic Mass: 292.0170183g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.434±0.06 g/cm3(Predicted)
- pka: 11.77±0.30(Predicted)
1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1250-0180-20μmol |
1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
537702-22-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1250-0180-5μmol |
1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
537702-22-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1250-0180-3mg |
1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
537702-22-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1250-0180-4mg |
1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
537702-22-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1250-0180-1mg |
1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
537702-22-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1250-0180-15mg |
1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
537702-22-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1250-0180-30mg |
1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
537702-22-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1250-0180-2μmol |
1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
537702-22-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1250-0180-10mg |
1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
537702-22-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1250-0180-5mg |
1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
537702-22-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Related Literature
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Additional information on 1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
1-(2,4-Dichlorophenyl)methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Comprehensive Overview
1-(2,4-Dichlorophenyl)methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, identified by the CAS Registry Number 537702-22-0, is a complex organic compound with significant applications in various fields of chemistry. This compound is notable for its unique structure, which combines a benzodiazole ring system with a dichlorophenyl substituent. The benzodiazole moiety is a heterocyclic aromatic system that has been extensively studied due to its versatile properties and potential in drug design, materials science, and analytical chemistry.
The synthesis of 1-(2,4-Dichlorophenyl)methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules. For instance, researchers have employed catalytic cross-coupling reactions and microwave-assisted synthesis to streamline the production process. These techniques not only enhance yield but also improve the overall sustainability of the synthesis pathway.
The physical properties of this compound are highly dependent on its molecular structure. The presence of the dichlorophenyl group introduces electron-withdrawing effects, which influence the electronic properties of the benzodiazole ring. This makes the compound particularly useful in applications where electronic modulation is critical, such as in optoelectronic materials and sensors. Recent studies have demonstrated that this compound exhibits strong fluorescence under UV light, making it a promising candidate for fluorescent sensing applications.
In terms of chemical reactivity, 1-(2,4-Dichlorophenyl)methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has shown remarkable stability under various conditions. Its resistance to oxidation and hydrolysis makes it suitable for use in harsh chemical environments. Moreover, the compound has been explored for its potential as a building block in medicinal chemistry. Researchers have investigated its ability to inhibit certain enzymes and its potential as an anticancer agent.
The latest research on this compound has focused on its application in drug delivery systems. Scientists have developed nanocomposites incorporating this compound as a stabilizing agent for drug molecules. These nanocomposites have shown enhanced bioavailability and targeted drug delivery capabilities in preclinical studies. Such findings underscore the versatility of this compound in addressing challenges in pharmaceutical science.
In conclusion, 1-(2,4-Dichlorophenyl)methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No: 537702-22-0) is a multifaceted organic compound with diverse applications across various scientific domains. Its unique structure and favorable properties make it an invaluable tool for researchers seeking innovative solutions in chemistry and related fields. As ongoing studies continue to uncover new potentials for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow significantly.
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